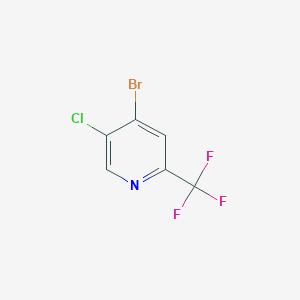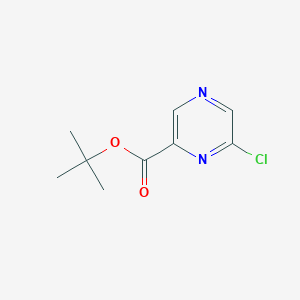
Tert-butyl 6-chloropyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-chloropyrazine-2-carboxylate: is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazine-2-carboxylate typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrazine N-oxides and reduced pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 6-chloropyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in the development of new drugs due to its ability to interact with biological targets. It has been studied for its antimicrobial and antifungal properties . Additionally, it is used in the synthesis of compounds with potential antitubercular activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl 6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it has been shown to inhibit the enzyme pyrazinamidase, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 6-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. This substitution pattern imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it exhibits higher antimicrobial activity and better stability under various reaction conditions .
Propriétés
Numéro CAS |
1259480-23-3 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
tert-butyl 6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-11-5-7(10)12-6/h4-5H,1-3H3 |
Clé InChI |
JMXYWHSYIFQUBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


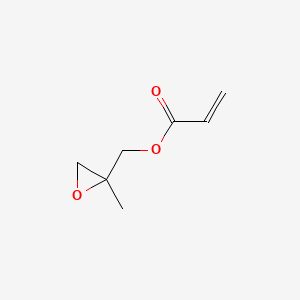
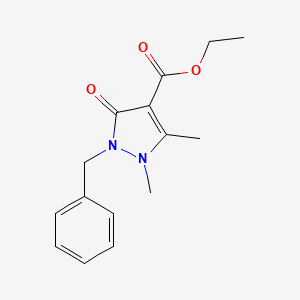
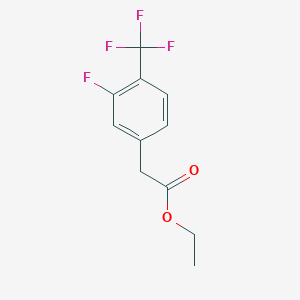
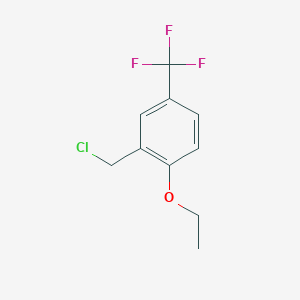


![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
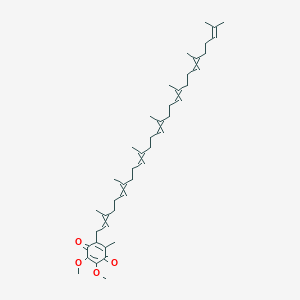
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)


![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
